HU-331 (Cannabidiol Hydroxyquinone, also known as Cbdhq) is a synthetic cannabinoid quinone derived from the oxidation of cannabidiol (CBD). [, ] It is a promising anticancer agent with potent cytotoxic activity against various human cancer cell lines and tumor xenografts in vivo. [, , , , , , , ] HU-331 exhibits a unique mechanism of action distinct from traditional anthracycline quinones, showing high specificity for topoisomerase II inhibition. [, , ]
HU-331 can be synthesized from cannabidiol through a two-step process: [, ]
Several analogs of HU-331 have been synthesized using variations in the terpene moiety and the n-pentyl chain to optimize its potency and stability. [, ]
HU-331 features a monocyclic 1,4-benzoquinone structure with a hydroxyl group at the 2-position and a terpene unit derived from cannabidiol attached to the 3-position. [, ] The presence of the quinone moiety is crucial for its biological activity, particularly its interaction with topoisomerase II. [, ] Structural modifications, particularly the replacement of the terpene unit with cycloalkyl groups, have shown to influence its potency and stability. []
HU-331 primarily functions as a catalytic inhibitor of topoisomerase IIα and β, essential enzymes involved in DNA replication and repair. [, , , , , ] Its mechanism of action differs from traditional topoisomerase II poisons like doxorubicin, as it does not stabilize DNA-topoisomerase II complexes or induce DNA strand breaks. [, , ] Instead, HU-331 inhibits topoisomerase II activity through the following mechanisms:
Unlike other quinones, HU-331 does not seem to induce apoptosis through reactive oxygen species generation or caspase activation. [, ] Its distinct mechanism of action contributes to its lower toxicity profile compared to traditional topoisomerase II inhibitors. [, , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5